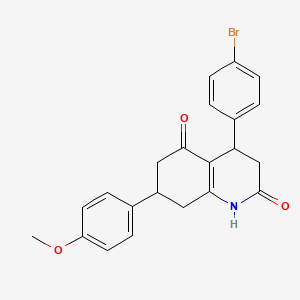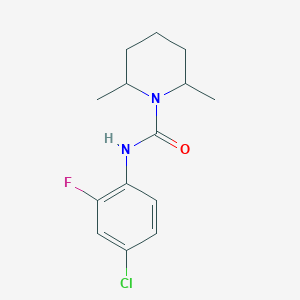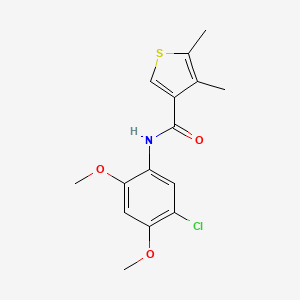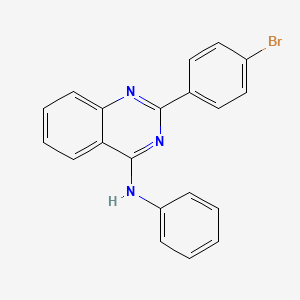
2-cyano-3-(1-methyl-1H-pyrrol-2-yl)-N-(2-nitrophenyl)acrylamide
説明
2-cyano-3-(1-methyl-1H-pyrrol-2-yl)-N-(2-nitrophenyl)acrylamide, also known as TAK-632, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in cancer treatment.
作用機序
2-cyano-3-(1-methyl-1H-pyrrol-2-yl)-N-(2-nitrophenyl)acrylamide inhibits the activity of MEK1 and MEK2 by binding to the ATP-binding pocket of these enzymes. This prevents the phosphorylation and activation of downstream targets, including ERK1 and ERK2, which are involved in the regulation of cell proliferation, survival, and differentiation. By inhibiting the RAS-RAF-MEK-ERK signaling pathway, 2-cyano-3-(1-methyl-1H-pyrrol-2-yl)-N-(2-nitrophenyl)acrylamide induces cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects
2-cyano-3-(1-methyl-1H-pyrrol-2-yl)-N-(2-nitrophenyl)acrylamide has been shown to have potent antitumor activity in various cancer cell lines and animal models. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, while sparing normal cells. 2-cyano-3-(1-methyl-1H-pyrrol-2-yl)-N-(2-nitrophenyl)acrylamide has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is critical for tumor growth and metastasis.
実験室実験の利点と制限
2-cyano-3-(1-methyl-1H-pyrrol-2-yl)-N-(2-nitrophenyl)acrylamide is a potent and selective inhibitor of MEK1 and MEK2, which makes it a valuable tool for studying the RAS-RAF-MEK-ERK signaling pathway and its role in cancer. However, 2-cyano-3-(1-methyl-1H-pyrrol-2-yl)-N-(2-nitrophenyl)acrylamide has some limitations for lab experiments, including its relatively short half-life and poor solubility in aqueous solutions. These limitations can be overcome by using appropriate delivery methods and formulations.
将来の方向性
There are several potential future directions for the development and application of 2-cyano-3-(1-methyl-1H-pyrrol-2-yl)-N-(2-nitrophenyl)acrylamide. These include:
1. Combination therapy: 2-cyano-3-(1-methyl-1H-pyrrol-2-yl)-N-(2-nitrophenyl)acrylamide has been shown to have synergistic effects when combined with other anticancer agents, such as chemotherapy and immunotherapy. Further studies are needed to identify the optimal combination regimens and to evaluate their efficacy in clinical trials.
2. Biomarker identification: 2-cyano-3-(1-methyl-1H-pyrrol-2-yl)-N-(2-nitrophenyl)acrylamide has been shown to have variable efficacy in different cancer types and patient populations. Further studies are needed to identify biomarkers that can predict response to 2-cyano-3-(1-methyl-1H-pyrrol-2-yl)-N-(2-nitrophenyl)acrylamide and to personalize treatment strategies.
3. Formulation optimization: 2-cyano-3-(1-methyl-1H-pyrrol-2-yl)-N-(2-nitrophenyl)acrylamide has poor solubility in aqueous solutions, which limits its clinical application. Further studies are needed to develop more effective delivery methods and formulations that can improve its pharmacokinetic and pharmacodynamic properties.
4. Mechanism of resistance: Resistance to MEK inhibitors, including 2-cyano-3-(1-methyl-1H-pyrrol-2-yl)-N-(2-nitrophenyl)acrylamide, is a major challenge in cancer treatment. Further studies are needed to identify the mechanisms of resistance and to develop strategies to overcome them.
Conclusion
2-cyano-3-(1-methyl-1H-pyrrol-2-yl)-N-(2-nitrophenyl)acrylamide is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in cancer treatment. It inhibits the activity of MEK1 and MEK2, which are critical components of the RAS-RAF-MEK-ERK signaling pathway that is frequently dysregulated in cancer. 2-cyano-3-(1-methyl-1H-pyrrol-2-yl)-N-(2-nitrophenyl)acrylamide has potent antitumor activity and has shown promising results in preclinical studies. Further studies are needed to evaluate its efficacy and safety in clinical trials and to identify the optimal treatment strategies for different cancer types and patient populations.
科学的研究の応用
2-cyano-3-(1-methyl-1H-pyrrol-2-yl)-N-(2-nitrophenyl)acrylamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the activity of the protein kinases MEK1 and MEK2, which are critical components of the RAS-RAF-MEK-ERK signaling pathway that is frequently dysregulated in cancer. 2-cyano-3-(1-methyl-1H-pyrrol-2-yl)-N-(2-nitrophenyl)acrylamide has been shown to induce apoptosis and inhibit tumor growth in various cancer cell lines and animal models.
特性
IUPAC Name |
(E)-2-cyano-3-(1-methylpyrrol-2-yl)-N-(2-nitrophenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O3/c1-18-8-4-5-12(18)9-11(10-16)15(20)17-13-6-2-3-7-14(13)19(21)22/h2-9H,1H3,(H,17,20)/b11-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMXNGYTYMTUGCR-PKNBQFBNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C=C(C#N)C(=O)NC2=CC=CC=C2[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=CC=C1/C=C(\C#N)/C(=O)NC2=CC=CC=C2[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-2-cyano-3-(1-methyl-1H-pyrrol-2-yl)-N-(2-nitrophenyl)prop-2-enamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![ethyl 4-methyl-2-({[(5-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)-1,3-thiazole-5-carboxylate](/img/structure/B4778120.png)
![1-ethyl-4-{[4-(methylthio)-3-(1-piperidinylcarbonyl)phenyl]sulfonyl}piperazine](/img/structure/B4778133.png)
![6-bromo-3-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-8-nitro-2H-chromen-2-one](/img/structure/B4778136.png)

![N-(4-bromo-2,3-dimethylphenyl)-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4778145.png)

![N-[3-cyano-4-(2,5-dimethylphenyl)-2-thienyl]-5-methyl-3-isoxazolecarboxamide](/img/structure/B4778158.png)

![2-[(5-{2-[(2,3-dichlorophenyl)amino]-2-oxoethyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-ethoxyphenyl)acetamide](/img/structure/B4778168.png)
![propyl 4-[(5-chloro-2-nitrobenzoyl)amino]benzoate](/img/structure/B4778176.png)
![3-[(4-chlorobenzyl)thio]-4-ethyl-5-(5-methyl-3-thienyl)-4H-1,2,4-triazole](/img/structure/B4778182.png)

![1-(3-bromophenyl)-2-{[4-methyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B4778198.png)
